1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA
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Overview
Description
1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA is a complex organic compound that combines the structural elements of a benzo[c]isothiazole derivative and a fluorinated L-DOPA molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA typically involves multiple steps, starting with the preparation of the benzo[c]isothiazole core. This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA involves its interaction with specific molecular targets and pathways. The compound may act as a precursor to neurotransmitters, similar to L-DOPA, and influence dopaminergic pathways in the brain. Additionally, its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Uniqueness
1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA is unique due to the presence of both the benzo[c]isothiazole core and the fluorinated L-DOPA moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H29FN2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-amino-1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)-3-(2-fluoro-4,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H29FN2O5S/c1-20(2)13-5-6-21(20)11-30(26,27)24(18(21)9-13)19(25)15(23)7-12-8-16(28-3)17(29-4)10-14(12)22/h8,10,13,15,18H,5-7,9,11,23H2,1-4H3/t13?,15-,18?,21?/m0/s1 |
InChI Key |
TUTHERVPBXKPLA-ZFTPIIAXSA-N |
Isomeric SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)[C@H](CC4=CC(=C(C=C4F)OC)OC)N)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C(CC4=CC(=C(C=C4F)OC)OC)N)C |
Origin of Product |
United States |
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